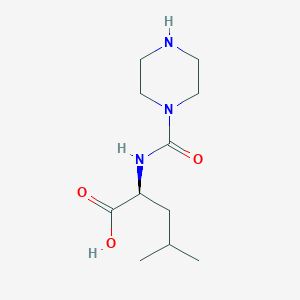

n-(Piperazin-1-yl)carbonyl-l-leucine

Description

n-(Piperazin-1-yl)carbonyl-l-leucine is a synthetic organic compound combining a piperazine moiety with l-leucine via a carbonyl linkage. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in forming hydrogen bonds and enhancing solubility, while l-leucine, a branched-chain amino acid, contributes to metabolic and structural roles in biological systems.

Properties

Molecular Formula |

C11H21N3O3 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(piperazine-1-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C11H21N3O3/c1-8(2)7-9(10(15)16)13-11(17)14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3,(H,13,17)(H,15,16)/t9-/m0/s1 |

InChI Key |

XVTYFZZXCAGJEB-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCNCC1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0), a structurally related piperazine derivative. Below is a comparative analysis based on structural and functional features:

Structural Comparison

| Feature | n-(Piperazin-1-yl)carbonyl-l-leucine | 2-[4-(9H-Fluorenylmethoxycarbonyl)piperazin-1-yl]acetic acid |

|---|---|---|

| Core Structure | Piperazine + l-leucine | Piperazine + acetic acid + Fmoc-protected amine |

| Functional Groups | Carbonyl, amine (piperazine), carboxyl | Fmoc (protecting group), carboxyl, ether |

| Key Substituents | l-leucine side chain | Fluorenylmethoxycarbonyl (Fmoc) group |

Functional and Application Insights

Role of Piperazine : Both compounds feature a piperazine core, which enhances solubility and bioavailability in drug design. Piperazine’s nitrogen atoms enable hydrogen bonding, critical for receptor interactions or crystallization.

Amino Acid vs. The Fmoc group in the reference compound is a standard protecting group in solid-phase peptide synthesis (SPPS), suggesting its utility in controlled chemical reactions.

Carboxyl Functionality :

- The acetic acid group in the reference compound provides a reactive site for conjugation, whereas the leucine-derived carboxyl group in the target compound might participate in salt formation or enzymatic recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.